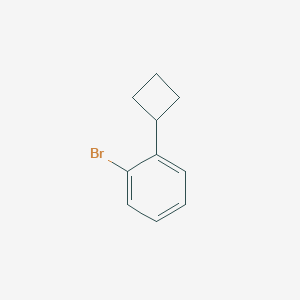

1-Bromo-2-cyclobutylbenzene

Description

1-Bromo-2-cyclobutylbenzene (C₁₀H₁₁Br) is a brominated aromatic compound featuring a cyclobutyl substituent in the ortho position relative to the bromine atom. The cyclobutyl group introduces steric bulk and ring strain, which may influence reactivity, solubility, and physical characteristics compared to simpler substituents like methyl or halogens. Brominated benzenes are typically utilized in organic synthesis as intermediates for cross-coupling reactions, pharmaceutical precursors, or materials science applications .

Properties

IUPAC Name |

1-bromo-2-cyclobutylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c11-10-7-2-1-6-9(10)8-4-3-5-8/h1-2,6-8H,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQZIMXWWOLJPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-cyclobutylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-cyclobutylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in an inert solvent such as carbon tetrachloride or chloroform.

Industrial Production Methods: Industrial production of 1-Bromo-2-cyclobutylbenzene may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-cyclobutylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. For example, reacting with sodium methoxide can yield 2-cyclobutylmethoxybenzene.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. This reaction typically requires a palladium catalyst and a base such as potassium carbonate in an aqueous or alcoholic solvent.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol.

Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, potassium carbonate, and an aqueous or alcoholic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution: 2-Cyclobutylmethoxybenzene.

Coupling: Biaryl compounds.

Reduction: 2-Cyclobutylbenzene.

Scientific Research Applications

1-Bromo-2-cyclobutylbenzene is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: Potential precursor for the development of new drugs.

Material Science: Used in the preparation of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-cyclobutylbenzene in chemical reactions involves the reactivity of the bromine atom and the cyclobutyl group. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the bromine atom participates in oxidative addition with the palladium catalyst, facilitating the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Table 1: Physical and Chemical Properties of Selected Bromobenzenes

Key Observations:

- Cyclobutyl vs. Alkyl Groups: The cyclobutyl group’s strain and rigidity may reduce solubility in polar solvents (e.g., ethanol) compared to linear alkyl chains like isopropyl .

- Steric Hindrance : Ortho-substituted cyclobutyl groups may hinder reactions at adjacent positions, contrasting with smaller substituents like fluorine .

Biological Activity

1-Bromo-2-cyclobutylbenzene, a halogenated aromatic compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the compound's biological properties, including antimicrobial and anticancer activities, along with relevant case studies and research findings.

- Molecular Formula : CHBr

- Molecular Weight : 213.1 g/mol

- CAS Number : 823-78-9

Antimicrobial Activity

Recent studies indicate that 1-Bromo-2-cyclobutylbenzene exhibits significant antimicrobial properties . The compound has been tested against various bacterial strains, showing notable effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of 1-Bromo-2-cyclobutylbenzene. The results indicated:

- Minimum Inhibitory Concentration (MIC) : ≤ 15 µg/mL against Escherichia coli and Staphylococcus aureus.

- Mechanism: The antimicrobial action is attributed to disruption of bacterial cell membranes and interference with metabolic processes.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of 1-Bromo-2-cyclobutylbenzene have been investigated using various cancer cell lines. Preliminary findings suggest that this compound can induce apoptosis in specific cancer cells, positioning it as a potential candidate for anticancer drug development.

Case Study: Cytotoxicity Assay

In vitro studies demonstrated:

- IC : Approximately 10 µM, indicating a significant reduction in cell viability at higher concentrations.

- Flow Cytometry Analysis : Revealed an increase in apoptotic cells, suggesting that the compound may affect cell cycle regulation and promote programmed cell death.

Structure-Activity Relationship (SAR)

The biological activity of 1-Bromo-2-cyclobutylbenzene is influenced by its structural characteristics:

- Substituent Position : The position of the bromine atom relative to the cyclobutyl group affects interactions with biological targets.

- Steric Effects : The presence of the cyclobutyl group introduces steric hindrance, which may enhance or diminish binding affinity to specific receptors or enzymes.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHBr |

| Molecular Weight | 213.1 g/mol |

| CAS Number | 823-78-9 |

| Antimicrobial Activity (MIC) | ≤ 15 µg/mL against E. coli |

| Cytotoxic Concentration (IC) | 10 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.